Xenopsin is an octapeptide originally isolated from the skin of the African clawed frog, Xenopus laevis []. It belongs to the neurotensin/xenopsin family of peptides, showing structural similarities to neurotensin []. While originally discovered in amphibians, Xenopsin-like immunoreactivity has been identified in various mammalian tissues, including the stomach [].
Xenopsin is a subject of research due to its potent effects on various physiological systems, including the gastrointestinal tract, endocrine system, and cardiovascular system [, , ]. It has been implicated in the regulation of gastric acid secretion, hormone release, blood flow, and inflammatory responses [, , ].
Xenopsin was first isolated from the skin of Xenopus laevis, where it is believed to function in photoreception. The peptide's gene has been identified and characterized, revealing its evolutionary significance and widespread presence in various protostome species, including bryozoans and mollusks .
Xenopsin belongs to the class of G-protein-coupled receptors (GPCRs), specifically categorized under the opsins. It is structurally related to other visual pigments and neuropeptides, which facilitate various physiological responses in organisms.
The synthesis of xenopsin typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The process includes:
In industrial settings, automated peptide synthesizers enhance efficiency and yield while maintaining quality control to ensure product consistency. The synthesis can also involve modifications such as oxidation or reduction to introduce necessary structural features like disulfide bonds.
Xenopsin's molecular structure consists of a complex arrangement of amino acids that contribute to its function as a visual pigment. The InChI key for xenopsin is UCLPMNPCTKAOLM-XHOQWZSJSA-N, indicating its specific chemical identity. The structure includes essential motifs for G-protein activation, such as the NPXXY motif .
The molecular formula for xenopsin is , reflecting its composition. The structural data can be represented through various chemical notations, including SMILES notation, which provides insight into its stereochemistry and functional groups.
Xenopsin undergoes several key chemical reactions:
Common reagents used in these reactions include hydrogen peroxide or iodine for oxidation, while dithiothreitol and tris(2-carboxyethyl)phosphine are typically employed for reduction. Specific coupling reagents like O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate are used during substitution reactions.
Xenopsin functions primarily as a light-sensitive pigment within photoreceptor cells. Upon exposure to light, it undergoes conformational changes that activate associated G-proteins, leading to a cascade of intracellular signaling events that ultimately result in visual perception.
The mechanism involves the binding of chromophores to specific residues within the opsin structure, triggering a series of biochemical reactions that enhance signal transduction efficiency. The presence of conserved motifs such as NPXXY plays a critical role in this process .
Xenopsin exhibits properties typical of peptides, including solubility in polar solvents and stability under physiological conditions. Its molecular weight contributes to its behavior in biological systems.
The chemical properties include reactivity towards various reagents used in peptide synthesis and modification processes. Its stability under different pH levels and temperatures also influences its functional applications in research .
Xenopsin has significant applications in neuroscience and visual biology research. Its study aids in understanding phototransduction mechanisms across species, contributing to insights into evolutionary biology and potential therapeutic targets for visual impairments.
Additionally, xenopsin analogs are explored for their potential use in pharmacology due to their neuropeptide characteristics, which may lead to developments in treatments for neurological disorders .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4